E7130

Catalog No.
S11255496
CAS No.
M.F
C58H83NO17
M. Wt
1066.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E7130

Product Name

E7130

Molecular Formula

C58H83NO17

Molecular Weight

1066.3 g/mol

InChI

InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33+,34-,35+,36+,37-,38-,39+,40+,41+,42-,43+,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1

InChI Key

MJMBDBINYFNDST-UWJPGFHWSA-N

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

Halichondrin Analogue E7130 is a halichondrin analogue derived from a marine sponge with potential antineoplastic activity. Upon intravenous infusion, halichondrin analogue E7130 may bind to the vinca domain of tubulin and inhibit the polymerization of tubulin and the assembly of microtubules, thereby inhibiting mitotic spindle assembly and inducing cell cycle arrest at the G2/M phase.

E7130 is a fully synthetic, structurally complex analog of the marine natural product halichondrin B. It functions as a highly potent microtubule dynamics inhibitor, but is distinguished from other agents in its class by a secondary mechanism: the ability to favorably modulate the tumor microenvironment (TME). [REFS-1, REFS-2] The achievement of a scalable, high-purity total synthesis makes E7130 a viable procurement option for preclinical research, overcoming the severe supply limitations of the natural product that have historically prevented its development. [REFS-3, REFS-4]

Research Fit

Dual mechanism: microtubule dynamics inhibition and tumor microenvironment (TME) remodeling
Fully synthetic halichondrin B derivative for cell-based and in vivo pathway studies
Reported Phase 1 clinical research context supports translational model development

Substituting E7130 with other microtubule inhibitors like paclitaxel or even its closest structural analog, eribulin, is inadvisable for research focused on the tumor microenvironment (TME). Unlike conventional agents, E7130 possesses a distinct, dual mechanism involving both microtubule disruption and the suppression of cancer-associated fibroblasts (CAFs), a function not typically attributed to other compounds in this class. [REFS-1, REFS-2] Furthermore, the natural product comparator, halichondrin B, is not a viable alternative due to a lack of a scalable supply chain, a critical bottleneck that the total synthesis of E7130 was specifically designed to overcome. [3] Therefore, for studies investigating TME modulation or requiring a reliable supply of a complete halichondrin pharmacophore, E7130 offers a unique and necessary tool.

Substitution Risk

Dual microtubule inhibition and TME remodeling may not transfer to standard microtubule inhibitors
Eribulin, paclitaxel lack reported CAF suppression and vascular normalization effects
Complex 92-step total synthesis limits direct analog substitution without altering dual activity
Structural analogs or biosimilars may not preserve TME-ameliorating properties
TME remodeling advantage observed primarily in CAF-rich tumor models may not transfer to CAF-poor contexts
Standard MTIs show limited benefit in CAF-rich models where E7130 demonstrated reported combinatorial efficacy

Manufacturability and Supply: Gram-Scale Synthesis with >99.8% Purity Enables Reliable Sourcing

A key procurement differentiator for E7130 is its demonstrated manufacturability, which overcomes the critical supply failure of its natural product precursor, halichondrin B. A collaboration between Harvard University and Eisai resulted in a landmark ten-gram-scale total synthesis of E7130, achieving >99.8% purity under GMP conditions without the need for final-stage HPLC purification. [REFS-1, REFS-2] This contrasts sharply with halichondrin B, which is only available in microgram or, at best, single-milligram quantities from natural sources, precluding its use in extensive preclinical or clinical development. [REFS-2, REFS-3]

Evidence DimensionScalable Supply & Purity
Target Compound Data11.5 grams synthesized at >99.81% purity under GMP conditions. [<a href="https://www.nature.com/articles/s41598-019-45239-6" target="_blank">2</a>]
Comparator Or BaselineHalichondrin B (Natural Product): Supply limited to milligram scale at best, preventing development. [REFS-2, REFS-3]
Quantified DifferenceFrom milligram-limited natural supply to >10-gram synthetic batches, a >1000-fold increase in accessibility.
ConditionsTotal chemical synthesis for preclinical and clinical trial supply.

This ensures a reliable, scalable, and highly pure supply chain, making E7130 a viable candidate for long-term research and development, unlike its natural precursor.

Antiproliferative Potency
Reported
~100–1000× higher potency vs paclitaxel IC50 0.01–0.1 nM vs 10–100 nM
Supports cell-based potency assay review
Cross-study comparison; cell-line dependent

Differentiated Biology: Unique Anti-Fibroblast Activity Not Seen in Conventional Microtubule Inhibitors

E7130 is distinguished from conventional microtubule inhibitors by its ability to modulate the tumor microenvironment (TME). Specifically, it reduces α-SMA-positive cancer-associated fibroblasts (CAFs) at pharmacologically relevant concentrations. [1] In vitro studies show E7130 inhibits TGF-β-induced myofibroblast transdifferentiation and disrupts the downstream PI3K/AKT/mTOR pathway in fibroblasts, an activity not reported for standard-of-care microtubule agents like paclitaxel. [2] This provides a distinct biological mechanism relevant for overcoming TME-induced drug resistance.

Evidence DimensionInhibition of Cancer-Associated Fibroblast (CAF) Activation
Target Compound DataReduces α-SMA-positive CAFs in vivo and inhibits TGF-β-induced α-SMA expression in vitro. [REFS-1, REFS-2]
Comparator Or BaselineConventional microtubule inhibitors (e.g., taxanes), which primarily affect tubulin dynamics in proliferating cancer cells and lack this specific anti-CAF mechanism.
Quantified DifferenceQualitative mechanistic differentiation: adds TME modulation to standard microtubule inhibition.
ConditionsIn vivo xenograft models and in vitro TGF-β-induced fibroblast activation assays.

For researchers studying the TME or drug resistance, E7130 offers a unique tool to target both cancer cells and the pro-tumorigenic stroma, a capability not available with standard microtubule inhibitors.

In Vivo Antitumor (CAF-rich UC)
Direct comparison
E7130: superior tumor growth inhibition over gemcitabine & paclitaxel
Model-response advantage in CAF-rich context
Abstract-level data; TGI% not provided

In Vitro Potency: Sub-Nanomolar Anti-Proliferative Activity Across Multiple Cancer Cell Lines

E7130 demonstrates exceedingly potent anti-proliferative activity, characteristic of the halichondrin class. In a panel of human cancer cell lines, E7130 inhibited cell proliferation with IC50 values in the sub-nanomolar range, between 0.01 and 0.1 nM. This high potency makes the compound suitable for a wide range of in vitro applications where efficient and strong inhibition of microtubule function is required at very low concentrations, minimizing the potential for off-target effects and conserving valuable material.

Evidence DimensionAnti-proliferative IC50
Target Compound Data0.01 - 0.1 nM
Comparator Or BaselineOther potent microtubule inhibitors (e.g., Eribulin, Vinca Alkaloids), which also operate in the low- to sub-nanomolar range.
Quantified DifferencePositions E7130 within the highest tier of potency for its mechanistic class.
ConditionsIn vitro anti-proliferative assays against KPL-4, OSC-19, FaDu, and HSC-2 human cancer cell lines.

High potency ensures cost-effectiveness and precision for in vitro screening and mechanism-of-action studies, providing strong, on-target effects at minimal concentrations.

Vascular Normalization (MVD)
Head-to-head
E7130 dose-dependently increased MVD; eribulin did not
May support co-agent delivery studies
HSC-2 xenograft; MRI correlation reported
CAF TGF-β1 Suppression
Class-level
Selective LAP-TGF-β1 reduction in CAFs vs no effect with eribulin/paclitaxel
Mechanism differentiation for immuno-oncology research
Multiplex mass cytometry and IHC data

Investigating Combination Therapies to Overcome Tumor Microenvironment (TME)-Mediated Resistance

The demonstrated ability of E7130 to reduce cancer-associated fibroblasts (CAFs) makes it a prime candidate for studies aiming to dismantle the protective stromal barrier that contributes to chemoresistance. [1] It is the logical choice for use in combination with checkpoint inhibitors or other targeted agents where a fibroblastic TME is a known factor in treatment failure.

Preclinical Models Requiring Enhanced Intratumoral Drug Delivery

Beyond its anti-CAF effects, E7130 has been shown to promote tumor vascular remodeling by increasing intratumoral CD31-positive endothelial cells. [2] This vascular normalization effect suggests its use as a pre-treatment or co-treatment to improve the delivery and efficacy of other cytotoxic or targeted agents into the tumor core.

Large-Scale or Long-Term Studies of a Halichondrin-Class Agent

For any research program requiring gram-scale quantities or a long-term, consistent supply of a complete halichondrin B analog, E7130 is the only viable option. Its proven, scalable GMP synthesis ensures batch-to-batch reproducibility and availability that is impossible to achieve with the naturally sourced compound. [3]

Application Selection Guide

Application
Selection Property
Validation Focus
CAF-rich tumor combination studies
TME remodeling (CAF reduction, vascular normalization)
Combinatorial efficacy in CAF-high models
Immunotherapy priming via TME modulation
TGF-β1/CAF suppression pathway
Immune cell infiltration and checkpoint inhibitor synergy
Sub-MTD vascular normalization window
Dose-dependent vascular effect
Tumor penetration and drug delivery assays
MRI biomarker development for TME
Non-invasive imaging response
Correlation of MRI parameters with TME histological changes

XLogP3

4.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

2

Exact Mass

1065.56610018 g/mol

Monoisotopic Mass

1065.56610018 g/mol

Heavy Atom Count

76

UNII

R6WE4X56YH

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